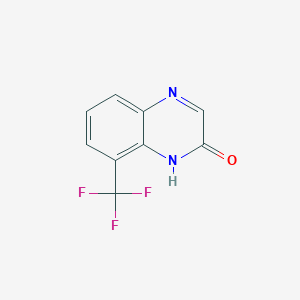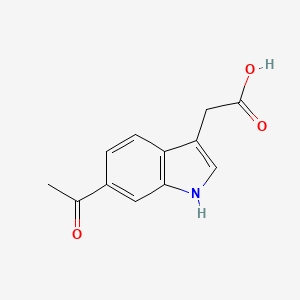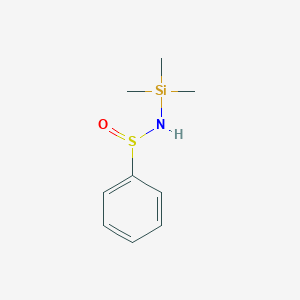
1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(2,2,2-Trifluoroetoxi)piridin-2-il)etanona es un compuesto orgánico con la fórmula molecular C9H8F3NO2 y un peso molecular de 219,16 g/mol Este compuesto presenta un anillo de piridina sustituido con un grupo trifluoroetoxi y una porción de etanona.
Métodos De Preparación
La síntesis de 1-(5-(2,2,2-Trifluoroetoxi)piridin-2-il)etanona típicamente involucra la reacción de 2,2,2-trifluoroetanol con un derivado de piridina adecuado bajo condiciones específicas. Un método común incluye el uso de una base como trietilamina (TEA) y un catalizador como cloruro de litio (LiCl) en un solvente como tetrahidrofurano (THF). La reacción se lleva a cabo a temperatura ambiente y se monitorea mediante cromatografía en capa fina (TLC) hasta su finalización . Los métodos de producción industrial pueden implicar condiciones de reacción similares, pero a mayor escala con parámetros optimizados para un mayor rendimiento y pureza.
Análisis De Reacciones Químicas
1-(5-(2,2,2-Trifluoroetoxi)piridin-2-il)etanona experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar los ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo etanona en un alcohol.
Sustitución: El grupo trifluoroetoxi puede sustituirse con otros grupos funcionales bajo condiciones apropiadas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio (KMnO4) para la oxidación, agentes reductores como borohidruro de sodio (NaBH4) para la reducción y nucleófilos para las reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones en Investigación Científica
1-(5-(2,2,2-Trifluoroetoxi)piridin-2-il)etanona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Medicina: Se están llevando a cabo investigaciones para explorar sus posibles usos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Aplicaciones Científicas De Investigación
1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
El mecanismo de acción de 1-(5-(2,2,2-Trifluoroetoxi)piridin-2-il)etanona implica su interacción con objetivos moleculares específicos y vías. El grupo trifluoroetoxi aumenta la lipofilicidad del compuesto, lo que le permite interactuar con las membranas lipídicas y las proteínas. Esta interacción puede modular la actividad de enzimas y receptores, lo que lleva a diversos efectos biológicos .
Propiedades
Número CAS |
1240620-05-6 |
|---|---|
Fórmula molecular |
C9H8F3NO2 |
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C9H8F3NO2/c1-6(14)8-3-2-7(4-13-8)15-5-9(10,11)12/h2-4H,5H2,1H3 |
Clave InChI |
IXECYNPZHXXTAN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC=C(C=C1)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888489.png)
![7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11888497.png)



![tert-Butyl (1S,3R)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B11888521.png)

![7,7-Dimethyl-2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11888540.png)
![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-(chloromethyl)-](/img/structure/B11888545.png)
![4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one](/img/structure/B11888552.png)



